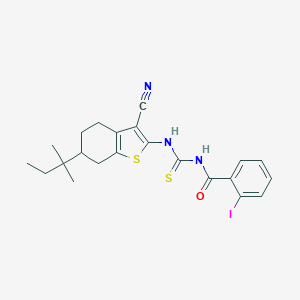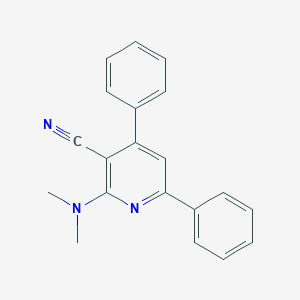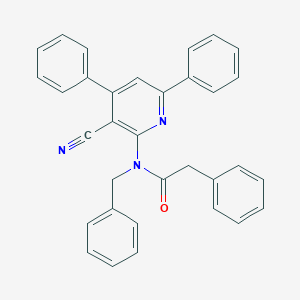![molecular formula C15H17NO B378971 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol CAS No. 500727-62-8](/img/structure/B378971.png)
2-{[(2,4-Dimethylphenyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(2,4-Dimethylphenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C15H17NO . It contains a total of 35 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 41 bonds. There are 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .Wissenschaftliche Forschungsanwendungen
Toxicity and Biodegradability Studies
Phenols, including 2,4-dimethylphenol, are studied for their anaerobic biodegradability and toxicity. These studies are crucial in understanding their environmental impact and the fate in anoxic environments. For instance, O'connor and Young (1989) investigated the anaerobic biodegradability and toxicity of various phenols, including 2,4-dimethylphenol, under methanogenic conditions, revealing insights into their environmental persistence and impact on methanogenesis (O'connor & Young, 1989).
Catalytic Applications
2,4-Dimethylphenol derivatives are explored for their roles in catalytic processes. For example, Żukowski et al. (2014) studied the selective methylation of phenol to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst, emphasizing its importance in the plastics industry (Żukowski et al., 2014).
Gas-Phase Acidity Analysis
The study of gas-phase acidities of dimethylphenol isomers, including 2,4-dimethylphenol, provides fundamental chemical knowledge. Madeira et al. (2008) conducted experimental and theoretical studies to determine these acidities, offering valuable data for understanding the chemical properties of these compounds (Madeira et al., 2008).
Structural and Computational Studies
2,4-Dimethylphenol derivatives are subjects of structural and computational studies. Karakurt et al. (2016) characterized a compound related to 2,4-dimethylphenol using single-crystal X-ray diffraction and density functional theory (DFT) calculations, providing insights into its molecular structure and properties (Karakurt et al., 2016).
Anticancer Activity Studies
Schiff bases derived from compounds like 2,4-dimethylphenol are investigated for their potential anticancer activities. Uddin et al. (2020) synthesized and characterized Schiff bases, including derivatives of 2,4-dimethylphenol, and evaluated their cytotoxicity against cancer cell lines (Uddin et al., 2020).
Eigenschaften
IUPAC Name |
2-[(2,4-dimethylanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17/h3-9,16-17H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYRLCARLHHZJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7Z)-3-(3-acetylphenyl)-7-(furan-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B378888.png)
![2-[(2,6-dimethylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378889.png)

![3-(((5-Chloro-2-methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B378892.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B378893.png)
![Prop-2-enyl 6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378895.png)

![2-(phenoxymethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378901.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4,6-diphenylnicotinonitrile](/img/structure/B378902.png)

![N-(2-benzoyl-4,6-diphenylthieno[2,3-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B378906.png)
![1-benzyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B378908.png)
![Diethyl 2-[4-(benzyloxy)-3-methoxyphenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B378909.png)
![Prop-2-enyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378911.png)
